molecular formula C16H23N3OS B1368417 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861241-14-7

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1368417
M. Wt: 305.4 g/mol
InChI Key: VOPKJQDDXYTLAC-UHFFFAOYSA-N
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Description

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-TBET) is a thiol-containing triazole compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology. 5-TBET has demonstrated unique properties that make it an ideal tool for exploring the underlying mechanisms of many biological processes.

Scientific Research Applications

Chemistry and Biological Activity

1,2,4-Triazole derivatives, including compounds similar to 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have garnered significant interest due to their broad spectrum of biological activities. These activities range from antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, to anti-cancer properties. Moreover, these derivatives are known for their low toxicity, making them promising candidates for further chemical and biological studies (Aksyonova-Seliuk et al., 2018).

Synthesis and Structural Features

The synthesis of derivatives similar to the compound of interest often involves multi-step protocols. One study synthesized a library of 1,2,4-triazoles, highlighting the structural variety and potential for diverse applications in scientific research (Ali et al., 2022). Another research demonstrated the synthesis of S-substituted derivatives of 1,2,4-triazole-5-thiones, showing their potential for significant antioxidative activity (Tumosienė et al., 2014).

Antimicrobial and Antioxidant Properties

Various studies have explored the antimicrobial and antioxidative potentials of 1,2,4-triazole derivatives. For instance, a study synthesized novel 1,2,4-triazoles and tested their antimicrobial activity, finding them effective against a range of microorganisms (Martin, 2020). Similarly, compounds with 1,2,4-triazole structures were also studied for their antioxidant properties, showing promising results (Nadeem et al., 2017).

properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-6-19-14(17-18-15(19)21)11(2)20-13-9-7-12(8-10-13)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPKJQDDXYTLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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